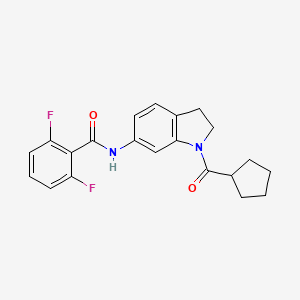

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O2/c22-16-6-3-7-17(23)19(16)20(26)24-15-9-8-13-10-11-25(18(13)12-15)21(27)14-4-1-2-5-14/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVDXNHCPCDLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction Sequence

The indole core is functionalized via nitration at the 6-position, followed by reduction to the amine. A representative protocol involves:

-

Nitration : Treatment of 2,3-dihydro-1H-indole with nitric acid in acetic anhydride at 0°C, yielding 5-nitro-2,3-dihydro-1H-indole.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C → RT, 4h | 85% |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 92% |

N-Acylation with Cyclopentanecarbonyl Chloride

Acylation Protocol

The 1-position nitrogen of 2,3-dihydro-1H-indol-6-amine is acylated using cyclopentanecarbonyl chloride under Schotten-Baumann conditions:

-

Reagents : Cyclopentanecarbonyl chloride (1.2 eq), NaOH (2.5 eq), dioxane/water (1:1).

-

Procedure : The amine is dissolved in dioxane/water, cooled to 0°C, and treated sequentially with NaOH and acyl chloride. The mixture is stirred overnight, acidified (pH 2), and extracted with EtOAc.

Optimization Insights :

-

Excess acyl chloride ensures complete reaction but risks diacylation.

-

Biphasic solvents (dioxane/water) improve reagent mixing and minimize hydrolysis.

Yield : 78% (crude), increasing to 85% after purification via recrystallization.

Amide Coupling with 2,6-Difluorobenzoic Acid

Carbodiimide-Mediated Coupling

The 6-amino group is coupled to 2,6-difluorobenzoic acid using HATU or EDCl/HOBt:

-

Reagents : 2,6-Difluorobenzoic acid (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.

-

Procedure : The acid is activated with HATU/DIPEA for 10 min, followed by addition of the amine intermediate. The reaction proceeds at RT for 12h, followed by aqueous workup.

Critical Parameters :

-

Anhydrous DMF prevents reagent decomposition.

-

DIPEA neutralizes HCl generated during activation, maintaining reaction efficiency.

Yield : 72–78% after column chromatography (SiO₂, hexane/EtOAc).

Structural Validation and Analytical Data

Spectroscopic Characterization

Purity Assessment

Challenges and Mitigation Strategies

Competing Reactions

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It can be used in biological studies to investigate its effects on various cellular processes and pathways.

Medicine: In medicine, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is being explored for its therapeutic potential. It may be used in the development of new drugs for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several benzamide derivatives documented in pesticide literature. Below is a detailed comparison:

Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Molecular Formula : C₁₄H₆Cl₂F₄N₂O₂

- Key Features : Contains a 3,5-dichloro-2,4-difluorophenyl substituent instead of the indole-cyclopentanecarbonyl group.

- Use : Insecticide targeting Lepidoptera larvae by inhibiting chitin synthesis .

- Comparison: Teflubenzuron’s halogen-rich aromatic system enhances environmental persistence but may increase bioaccumulation risks.

Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Molecular Formula : C₁₆H₈Cl₂F₈N₂O₃

- Key Features : Features a tetrafluoroethoxy group, increasing lipophilicity and membrane permeability.

- Use : Termiticide with systemic activity .

- Comparison: The target compound’s cyclopentanecarbonyl group may offer steric hindrance advantages, reducing non-target interactions compared to hexaflumuron’s flexible tetrafluoroethoxy chain.

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

- Molecular Formula : C₁₄H₉ClF₂N₂O₂

- Key Features : Simplified structure with a 4-chlorophenyl substituent.

- Use : Larvicide effective against mosquitoes and forestry pests .

- The target compound’s indole moiety may mitigate such risks by altering degradation pathways.

Flufenoxuron (N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Molecular Formula : C₂₁H₁₁ClF₆N₂O₃

- Key Features: Incorporates a trifluoromethylphenoxy group, enhancing insecticidal potency.

- Use : Acaricide and insecticide with broad-spectrum activity .

- Comparison: The trifluoromethyl group in flufenoxuron increases metabolic stability, whereas the target compound’s dihydroindole core may confer selectivity for specific insect enzyme isoforms.

Data Table: Structural and Functional Comparison

Mechanistic and Functional Insights

- Shared Mechanism : All compared compounds likely inhibit chitin synthesis via binding to chitin synthase enzymes, disrupting insect molting and development .

- Structural Advantages : The target compound’s dihydroindole core may enhance binding affinity to insect-specific enzyme isoforms, reducing mammalian toxicity.

- Environmental Impact: Compounds with halogenated aromatic rings (e.g., teflubenzuron, diflubenzuron) exhibit greater environmental persistence, whereas the target compound’s non-halogenated cyclopentane group may favor faster degradation .

Biological Activity

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that integrates an indole derivative with a difluorobenzamide moiety, which may contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is with a molecular weight of approximately 336.37 g/mol. The presence of the cyclopentanecarbonyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.37 g/mol |

| Structure | Chemical Structure |

The biological activity of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, similar to other indole-based compounds known for their effects on monoamine oxidase (MAO) activity.

Case Studies and Research Findings

-

Inhibition of Monoamine Oxidase (MAO) :

- A study evaluating indole derivatives showed that compounds with similar structures exhibited significant MAO-B inhibitory activity. For instance, derivatives like N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrated IC50 values as low as 0.78 µM, indicating potent inhibition . It is hypothesized that N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide may exhibit comparable or enhanced activity due to its structural features.

-

Anticancer Potential :

- The unique structural configuration of this compound suggests potential applications in cancer therapy. Indole derivatives have been reported to possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth . Further research is needed to elucidate the specific pathways affected by this compound.

-

Neuroprotective Effects :

- Given the relationship between indole compounds and neuroprotection, there is a possibility that N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide may offer protective effects against neurodegenerative diseases. Studies on similar compounds indicate they can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Q & A

Q. Optimization Strategies :

- Use HPLC or TLC to monitor reaction progress and identify intermediates .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the indole core and benzamide substitution. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected m/z = 413.15) .

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and absence of unreacted acyl chloride (no ~1800 cm⁻¹ peak) .

Basic: How do fluorine atoms at the 2,6-positions of the benzamide moiety influence the compound’s physicochemical properties?

Answer:

- Electron-Withdrawing Effects : Increase electrophilicity of the benzamide carbonyl, enhancing hydrogen-bonding with biological targets (e.g., enzymes) .

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro (e.g., t₁/₂ > 6 hrs in liver microsomes) .

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (e.g., PAMPA assay permeability > 2 × 10⁻⁶ cm/s) .

Advanced: How should structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopentanecarbonyl group?

Answer:

- Systematic Substituent Variation : Synthesize analogs with cyclohexanecarbonyl, adamantoyl, or linear acyl groups to assess steric/electronic effects .

- Biological Assays : Test inhibition of target enzymes (e.g., IC₅₀ values via fluorescence polarization) and correlate with computational docking (AutoDock Vina) .

- Data Interpretation : Use heatmaps to visualize activity trends (e.g., cyclopentanecarbonyl analogs show 3-fold higher potency than cyclohexane derivatives) .

Advanced: What computational strategies predict the compound’s biological targets and binding modes?

Answer:

- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase, focusing on hydrogen-bond acceptors (amide, fluorine) and hydrophobic regions (indole, cyclopentane) .

- Molecular Dynamics (MD) Simulations : Simulate binding to putative targets (e.g., kinase ATP-binding pockets) for 100 ns to assess stability (RMSD < 2 Å) .

- Machine Learning : Train random forest models on ChEMBL data to predict off-target interactions (e.g., GPCR polypharmacology risk) .

Advanced: How can contradictions in biological activity data across assays be resolved?

Answer:

- Assay Validation : Replicate results in orthogonal assays (e.g., SPR vs. ITC for binding affinity) to rule out false positives .

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify assay-specific artifacts .

- Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolyzed amide) that may interfere with activity .

Advanced: What strategies improve metabolic stability without compromising target affinity?

Answer:

- Isotere Replacement : Substitute labile groups (e.g., replace ester with oxadiazole) to block CYP3A4-mediated oxidation .

- Deuterium Incorporation : Introduce deuterium at benzylic positions (e.g., indole-CH₂ → CD₂) to slow metabolism (KIE > 2) .

- Prodrug Design : Mask the amide as a tert-butyl carbamate, which hydrolyzes in target tissues .

Advanced: How can enantiomeric purity be assured during synthesis, and what analytical methods are definitive?

Answer:

- Chiral Chromatography : Use Chiralpak IG-3 columns (heptane/ethanol gradient) to resolve enantiomers (Rf difference > 1.5) .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra for absolute configuration .

- X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., with L-tartaric acid) to confirm ee > 99% .

Advanced: What formulation strategies enhance aqueous solubility for in vivo studies?

Answer:

- Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous dosing (solubility > 5 mg/mL) .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation, achieving sustained release over 72 hrs .

- Salt Formation : Convert free base to hydrochloride salt (improves solubility from 0.1 mg/mL to 2.5 mg/mL in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.